Blwmkctxgscbid-uhfffaoysa-
Description
The compound referenced as CAS No. 1046861-20-4 (referred to here as the "target compound") is a halogenated boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural features include a benzene ring substituted with bromine (Br), chlorine (Cl), and a boronic acid (-B(OH)₂) group. Key physicochemical and pharmacological properties are summarized below:
| Property | Value |
|---|---|
| Log Po/w (XLOGP3) | 2.15 |
| Solubility (ESOL) | 0.24 mg/mL (0.00102 mol/L) |
| TPSA | 40.46 Ų |
| BBB Permeability | Yes |
| GI Absorption | High |
| Synthetic Accessibility | 2.07 (scale: 1 = easy, 10 = difficult) |
The compound exhibits moderate lipophilicity (Log P ~2.15) and high gastrointestinal absorption, making it pharmacologically relevant for central nervous system (CNS) targeting due to its blood-brain barrier (BBB) permeability .
Properties
IUPAC Name |
6-(1-adamantyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c17-9-13-1-2-14(18-15(13)19)16-6-10-3-11(7-16)5-12(4-10)8-16/h1-2,10-12H,3-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWMKCTXGSCBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C(=S)N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Blwmkctxgscbid-uhfffaoysa- involves a series of carefully controlled chemical reactions. The exact synthetic route and reaction conditions depend on the desired purity and yield of the compound. Typically, the synthesis may involve:
Starting Materials: Specific organic or inorganic precursors.
Reaction Conditions: Controlled temperature, pressure, and pH levels.
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of Blwmkctxgscbid-uhfffaoysa- is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing yield, reducing production costs, and ensuring consistent quality. Key steps include:
Bulk Synthesis: Large-scale chemical reactors.
Automation: Automated systems for monitoring and controlling reaction parameters.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Blwmkctxgscbid-uhfffaoysa- undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule.
Addition: Addition of atoms or groups to the molecule.
Common Reagents and Conditions
The reactions involving Blwmkctxgscbid-uhfffaoysa- typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Solvents: Organic solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives.
Addition: Formation of addition products.
Scientific Research Applications
Blwmkctxgscbid-uhfffaoysa- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Blwmkctxgscbid-uhfffaoysa- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
Comparison with Similar Compounds
Key Findings:
Substituent Position and Polarity: The target compound’s TPSA (40.46 Ų) is higher than non-oxygenated analogs (e.g., (3-Bromo-5-chlorophenyl)boronic acid), likely due to its oxygen-containing groups enhancing polarity .
Biological Activity :
- The target compound’s BBB permeability distinguishes it from analogs with additional halogens (e.g., (6-Bromo-2,3-dichlorophenyl)boronic acid), where increased molecular weight and polarity may hinder CNS penetration .
Synthetic Accessibility :
- The target compound’s synthetic accessibility score (2.07 ) suggests it is easier to synthesize than analogs with multiple halogens or steric hindrance.
Research Findings and Implications
- Pharmacological Potential: The combination of high GI absorption and BBB permeability makes the target compound a candidate for CNS-targeted therapeutics, though its CYP inhibition and P-gp substrate profiles require further validation .
- Reactivity in Synthesis : Unlike simpler boronic acids, the target compound’s bromine and chlorine substituents may enhance regioselectivity in palladium-catalyzed reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
